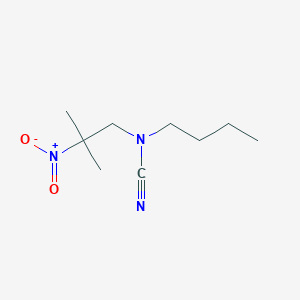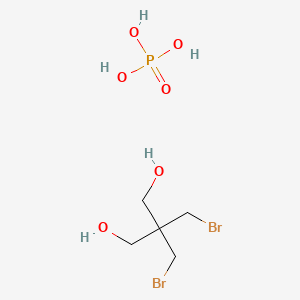
2,2-Bis(bromomethyl)propane-1,3-diol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Bis(bromomethyl)propane-1,3-diol is a brominated flame retardant commonly used in polymer materials such as rigid polyurethane foams, resins, and coatings . It is characterized by high flame retardancy, light stability, and transparency . This compound is also known for its carcinogenic and genotoxic properties .
Preparation Methods
2,2-Bis(bromomethyl)propane-1,3-diol can be synthesized from octanoic acid . The synthetic route involves the bromination of the starting material under controlled conditions. Industrial production methods typically involve the use of bromine and other reagents to achieve the desired brominated product .
Chemical Reactions Analysis
2,2-Bis(bromomethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction converts the alcohol groups to aldehydes or ketones using oxidizing agents.
Reduction: The compound can be reduced to form different products, depending on the reducing agents used.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Major products formed from these reactions include aldehydes, ketones, and substituted derivatives .
Scientific Research Applications
2,2-Bis(bromomethyl)propane-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2-Bis(bromomethyl)propane-1,3-diol involves its interaction with molecular targets and pathways in biological systems. The compound’s brominated structure allows it to interfere with cellular processes, leading to its carcinogenic and genotoxic effects . It reacts with oxoacids and carboxylic acids to form esters, and oxidizing agents convert it to aldehydes or ketones .
Comparison with Similar Compounds
2,2-Bis(bromomethyl)propane-1,3-diol can be compared with other brominated flame retardants such as:
- 1,3-Dibromo-2,2-dihydroxymethylpropane
- 1,3-Dibromo-2,2-dimethylolpropane
- 2,2-Dibromomethyl-1,3-propanediol
- Dibromoneopentyl glycol
- Pentaerythritol dibromide
- Pentaerythritol dibromohydrin
These compounds share similar flame-retardant properties but differ in their molecular structures and specific applications. 2,2-Bis(bromomethyl)propane-1,3-diol is unique due to its high flame retardancy, light stability, and transparency .
Properties
CAS No. |
90463-89-1 |
|---|---|
Molecular Formula |
C5H13Br2O6P |
Molecular Weight |
359.93 g/mol |
IUPAC Name |
2,2-bis(bromomethyl)propane-1,3-diol;phosphoric acid |
InChI |
InChI=1S/C5H10Br2O2.H3O4P/c6-1-5(2-7,3-8)4-9;1-5(2,3)4/h8-9H,1-4H2;(H3,1,2,3,4) |
InChI Key |
IQNGKRQYSFEIJI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)(CBr)CBr)O.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


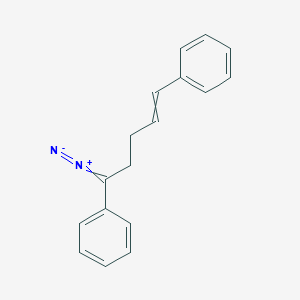
![2-[2-(2-Phenylethyl)hydrazinyl]butanoic acid](/img/structure/B14355554.png)
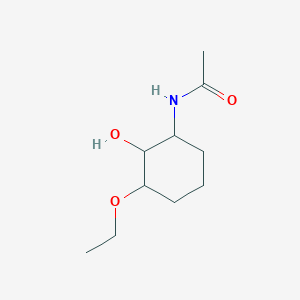
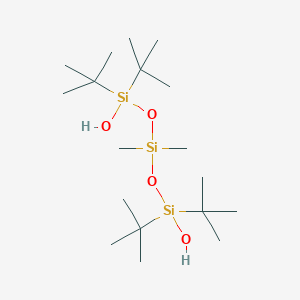
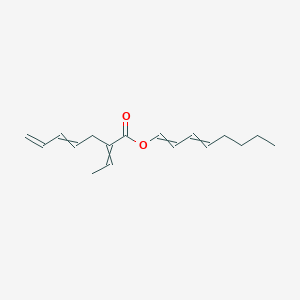


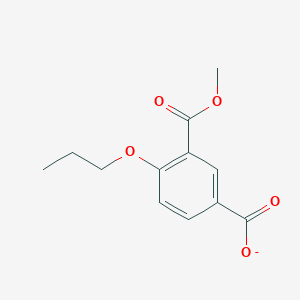
![4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid](/img/structure/B14355595.png)
![(1,4-Phenylene)bis{[4-(hexyloxy)phenyl]methanone}](/img/structure/B14355596.png)
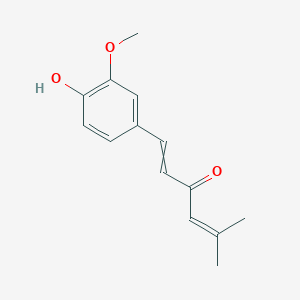
![2,6-Di-tert-butyl-4-[3-(2,4,6-trinitrophenoxy)propyl]phenol](/img/structure/B14355605.png)
![[Ethyl(phenyl)phosphoryl]methanol](/img/structure/B14355606.png)
